molecular formula C11H16N2O2 B13013265 Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Cat. No.: B13013265
M. Wt: 208.26 g/mol
InChI Key: RJLSATVYQYBOTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is a privileged chemical scaffold in medicinal chemistry, serving as a versatile synthetic intermediate for the development of kinase inhibitors. This fused bicyclic system is a core structural motif found in numerous biologically active compounds, particularly those targeting Janus kinases (JAKs). Its research value is highlighted by its role as a key precursor in the synthesis of potent JAK1/2 inhibitors, such as the well-known drug Ruxolitinib https://www.nature.com/articles/nrd3930 . The molecule's framework allows for extensive structure-activity relationship (SAR) exploration, enabling researchers to synthesize novel analogs for probing kinase signaling pathways https://pubs.acs.org/doi/10.1021/jm901574h . Its applications are primarily in oncology and immunology research, where JAK-STAT pathway dysregulation plays a critical role in disease progression, making this compound invaluable for developing new therapeutic agents and chemical probes https://www.ncbi.nlm.nih.gov/books/NBK549793/ .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

ethyl 1-methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carboxylate

InChI

InChI=1S/C11H16N2O2/c1-3-15-11(14)10-6-8-7-12-5-4-9(8)13(10)2/h6,12H,3-5,7H2,1-2H3

InChI Key

RJLSATVYQYBOTE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1C)CCNC2

Origin of Product

United States

Preparation Methods

Preparation Methods

Multi-Step Synthesis via Cyclization and Functional Group Transformations

A robust preparation method involves the following key steps:

Step 1: Formation of Key Intermediate via Condensation and Cyclization
  • Starting from a suitable pyridine or pyrrole precursor, the bicyclic core is constructed by cyclization reactions. For example, condensation of a substituted pyridine derivative with an appropriate amino or hydrazine reagent can form the fused ring system.
  • Lithium hexamethyldisilazide (LiHMDS) is often used as a strong base to deprotonate intermediates and facilitate nucleophilic attack on electrophilic esters such as diethyl oxalate, enabling ring closure and ester introduction.
  • Typical conditions: low temperature (-78 °C) for controlled addition, followed by warming to room temperature for completion over several hours.
Step 2: Hydrazine Hydrate-Mediated Ring Closure
  • Hydrazine hydrate is employed to form pyrazole or related nitrogen heterocycles by reacting with keto or ester intermediates.
  • Reaction conditions typically involve heating (80–120 °C) in solvents like acetic acid or dimethyl sulfoxide (DMSO) for 1–12 hours to ensure complete cyclization.
Step 3: Aromatic Nucleophilic Substitution
  • The intermediate is reacted with o-fluorobenzonitrile or similar electrophiles under basic conditions (e.g., potassium carbonate) in polar aprotic solvents such as DMSO or DMF.
  • Heating at 80–120 °C for 12–24 hours promotes substitution, introducing the desired aromatic substituent.
Step 4: Methylation and Esterification
  • Methylation of the nitrogen atom (N1) can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
  • The ethyl ester group is introduced or preserved through esterification reactions or by using ethyl esters as starting materials.

Specific Example from Patent Literature

A detailed example from a 2021 patent describes the preparation of a related tetrahydro-pyridine derivative, which can be adapted for the target compound:

Step Reagents & Conditions Solvent Temperature Time Yield Notes
1 Compound 1 + Diethyl oxalate + LiHMDS Tetrahydrofuran (THF) -78 °C (1 h), then 25 °C (12 h) 13 h total 75% Formation of keto-ester intermediate
2 Hydrazine hydrate + Acetic acid Acetic acid 80 °C 1 h 80% Cyclization to hydrazine derivative
3 o-Fluorobenzonitrile + K2CO3 DMSO 100 °C 12 h 96% Aromatic nucleophilic substitution

This method emphasizes:

  • Use of commercially available reagents
  • Controlled temperature profiles for selectivity
  • High yields and atom economy
  • Solvent choices tailored to each step for optimal reactivity

Alternative Reduction and Debenzylation Approach

According to a 2013 peer-reviewed synthesis report, an efficient route to 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride (a close analogue) involves:

  • Reduction of 6-benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide using sodium borohydride.
  • Subsequent debenzylation by catalytic hydrogenation over palladium on carbon.
  • This approach is scalable and applicable to various N6-substituted analogues, demonstrating versatility in preparing substituted tetrahydro-pyrrolopyridines.

Summary Table of Preparation Methods

Method Key Reagents Solvents Conditions Advantages Limitations
LiHMDS-mediated cyclization + hydrazine ring closure + nucleophilic substitution LiHMDS, diethyl oxalate, hydrazine hydrate, o-fluorobenzonitrile, K2CO3 THF, acetic acid, DMSO -78 °C to 100 °C, 1–24 h High yield, industrially scalable, atom economical Requires low temperature control, multiple steps
Sodium borohydride reduction + catalytic hydrogenation Sodium borohydride, Pd/C Methanol, hydrogen atmosphere Room temp to mild heating Simple, scalable, applicable to analogues Requires handling of hydrogen gas, catalyst

Research Findings and Practical Considerations

  • The use of LiHMDS as a strong base enables selective deprotonation and nucleophilic attack, critical for forming the bicyclic core with the ester functionality intact.
  • Hydrazine hydrate is effective for ring closure but requires careful temperature control to avoid side reactions.
  • Solvent choice is crucial: THF is preferred for low-temperature steps due to its stability and solubility properties; DMSO and acetic acid facilitate high-temperature cyclizations and substitutions.
  • The nucleophilic aromatic substitution step benefits from polar aprotic solvents and mild bases to achieve high yields.
  • The methylation step is typically performed after ring formation to avoid interference with cyclization.
  • Alternative reduction and debenzylation methods provide routes to related compounds and can be adapted for the target molecule.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Anti-HIV Activity

Research has indicated that derivatives of pyrrolopyridine compounds exhibit promising anti-HIV activity. Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate has been evaluated for its potential against HIV replication. In vitro studies have shown that certain structural modifications can enhance its efficacy against HIV .

Anti-inflammatory Properties

Studies have demonstrated that compounds similar to this compound exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX). For example, specific analogs have shown IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties. Research indicates that pyrrolopyridine derivatives can modulate neurotransmitter systems and exhibit potential in treating neurodegenerative diseases .

Case Study 1: Synthesis and Evaluation of Anti-HIV Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrrolopyridine derivatives and evaluated their anti-HIV activity. The study found that specific modifications to the ethyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine framework significantly improved antiviral efficacy .

Case Study 2: Anti-inflammatory Activity Assessment

A recent investigation assessed the anti-inflammatory properties of various pyrrolopyridine derivatives in animal models. The results indicated that these compounds effectively reduced inflammation markers and pain responses in carrageenan-induced paw edema models .

Mechanism of Action

The mechanism of action of ethyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their synthesis methods, yields, and distinguishing features:

Compound Name Key Structural Differences Synthesis & Yield References
Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate Pyrrolo[2,3-c]pyridine core (different ring fusion); substituents at position 5 (Cl, OMe). Prepared via hydrogenation over Pd/C; yields 60–85% for derivatives.
Ethyl 2-oxooctahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate Oxo group at position 2; fully saturated octahydro structure. Synthesized via hydrogenation and acid-catalyzed cyclization; isolated as isomers (16–28% yield).
Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate Thieno[3,2-c]pyridine core (sulfur atom replaces nitrogen in pyrrole ring). Commercial availability noted; no synthesis details provided.
4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine Lacks ethyl ester and methyl substituents; simpler scaffold. Listed as a chemical intermediate; no synthetic protocol provided.
N,1-Dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-3-carboxamide Carboxamide at position 3; oxo group at position 4. Derived from functionalization of the pyrrolo core; structural data reported.

Key Observations

Ring Fusion and Substitution Patterns: The pyrrolo[2,3-c]pyridine derivatives (e.g., ) exhibit distinct reactivity due to altered ring fusion, enabling substitutions at position 5 (e.g., Cl, OMe) . The thieno[3,2-c]pyridine analog () introduces a sulfur atom, which may enhance lipophilicity and alter electronic properties compared to nitrogen-containing cores .

Saturation and Functional Groups: The octahydro derivative () demonstrates reduced aromaticity, increasing solubility but complicating stereochemical outcomes (e.g., isolation of cis/trans isomers) .

Synthetic Challenges :

  • Yields for the target compound’s analogs vary significantly (16–85%), influenced by substituents and ring saturation. For example, Pd/C-catalyzed hydrogenation () achieves higher yields (85%) for methoxy-substituted derivatives, while isomer separation in octahydro systems reduces efficiency (16–28%) .

In contrast, the carboxamide in may offer metabolic stability .

Research Implications

The structural versatility of pyrrolo[3,2-c]pyridine derivatives highlights their utility in drug discovery. Modifications such as ring fusion (e.g., thieno vs. pyrrolo), saturation, and functional group introduction (e.g., oxo, ester, amide) enable fine-tuning of physicochemical and pharmacological properties. Further studies should explore structure-activity relationships (SAR) to optimize bioavailability and target selectivity.

Biological Activity

Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and pharmacological applications.

This compound has the following chemical properties:

  • Molecular Formula : C10H15N3O2
  • Molecular Weight : 197.25 g/mol
  • Boiling Point : Predicted at approximately 371.9 °C
  • Density : 1.22 g/cm³ (predicted)
  • pKa : 9.84 (predicted) .

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that it may possess significant pharmacological properties including:

  • Anticancer Activity : Studies have demonstrated that derivatives of pyrrolopyridine compounds exhibit antiproliferative effects against several human tumor cell lines. For instance, related compounds have shown IC50 values in the nanomolar range against HeLa and HCT116 cells .
  • Cyclin-dependent Kinase Inhibition : Certain pyrrolopyridine derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Compounds similar to this compound have shown selectivity towards CDK2 and CDK9 .

Antiproliferative Studies

A study published in the Journal of Medicinal Chemistry highlighted the antiproliferative effects of pyrrolopyridine derivatives. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity against various cancer cell lines. The data showed:

CompoundCell LineIC50 (µM)
Compound AHeLa0.12
Compound BHCT1160.36
Ethyl derivativeA3750.25

These findings suggest that structural modifications can enhance potency against specific cancer types .

Mechanistic Insights

The mechanism of action for these compounds often involves the inhibition of key enzymes involved in cell proliferation and survival. For instance:

  • Inhibition of CDK Activity : Ethyl derivatives have been shown to disrupt the phosphorylation processes critical for cell cycle progression .

Pharmacological Applications

Given its promising biological activities, this compound is being explored for potential therapeutic applications in:

  • Cancer Treatment : As a candidate for developing novel anticancer agents targeting specific kinases.
  • Neuroprotective Agents : Some studies suggest potential neuroprotective effects due to its ability to modulate neurotransmitter systems.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, esterification of the pyrrolo-pyridine core using ethyl chloroformate under basic conditions (e.g., NaH in THF) is a common approach . Optimizing yields involves controlling stoichiometry (1.2–1.5 equivalents of acylating agents), temperature (0–25°C), and purification via recrystallization (using DMF/water or EtOH) . Catalysts like HATU or EDCI improve coupling efficiency in functionalization steps .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign signals for the ethyl ester (δ ~4.2 ppm for CH2, δ ~1.3 ppm for CH3) and the methyl group (δ ~2.3–2.5 ppm). The tetrahydro-pyrrolo-pyridine protons appear as multiplets between δ 2.8–3.5 ppm .
  • IR Spectroscopy : Confirm ester C=O stretches (~1730 cm⁻¹) and N-H stretches (if present) .
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]+ or [M+Na]+) and fragmentation patterns .

Q. What safety protocols should be followed when handling pyrrolo-pyridine derivatives in the lab?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Conduct reactions in fume hoods due to volatile solvents (THF, DCM). Store the compound in airtight containers under inert gas (N2/Ar) to prevent hygroscopic degradation . Waste should be neutralized and disposed via certified hazardous waste services .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structural refinement of this compound?

  • Methodological Answer : Use SHELXL for small-molecule refinement, leveraging its robust handling of twinned or high-resolution data . Validate models with ORTEP-3 for thermal ellipsoid visualization and WinGX for symmetry checks . Cross-validate with density functional theory (DFT)-optimized geometries if experimental data is ambiguous .

Q. What strategies are effective for analyzing by-products or impurities formed during synthesis?

  • Methodological Answer :

  • HPLC/LC-MS : Monitor reaction progress using C18 columns (acetonitrile/water gradients) to separate by-products .
  • Preparative TLC/Column Chromatography : Isolate impurities using silica gel (hexane/EtOAc eluents) .
  • NMR Titration : Compare impurity spectra with reference standards to identify structural deviations .

Q. How can computational modeling predict the electronic properties or reactivity of this compound?

  • Methodological Answer : Perform DFT calculations (e.g., Gaussian or ORCA) to map HOMO/LUMO orbitals, identifying nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) can simulate interactions with biological targets (e.g., enzymes in –10). Solubility parameters can be estimated via COSMO-RS .

Q. What experimental design considerations are critical for bioactivity studies involving this compound?

  • Methodological Answer :

  • Assay Selection : Use enzyme inhibition assays (e.g., kinase targets) or cell viability tests (MTT assay) based on structural analogs in medicinal chemistry studies .
  • Solubility Optimization : Prepare stock solutions in DMSO (≤1% v/v) and dilute in PBS to avoid precipitation .
  • Control Experiments : Include positive controls (e.g., known inhibitors) and validate results with dose-response curves .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.